molecular formula C16H14N2O5 B4828985 methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No.: B4828985
M. Wt: 314.29 g/mol
InChI Key: OLYFWAUKBZVQFH-UHFFFAOYSA-N
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Description

The study of complex organic molecules is a driving force in academic and industrial research. Compounds are designed and synthesized to probe biological processes, develop new materials with unique properties, and refine the art of chemical synthesis itself. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a molecule that, by its very structure, invites exploration into several key areas of organic chemistry.

This compound is fundamentally a derivative of both benzoic acid, through its methyl benzoate (B1203000) moiety, and benzamide (B126), via the amide linkage.

Benzoates , as esters of benzoic acid, are prevalent in both nature and industry. They are known for their applications as fragrances, food preservatives, and as precursors in the synthesis of more complex molecules. The methyl benzoate unit in the target molecule provides a site for potential chemical modification, such as hydrolysis to the corresponding carboxylic acid.

The combination of these two functionalities within a single molecule creates a scaffold that is of significant interest in the design of new chemical entities.

The core structure of the target molecule can be described as an N-acyl anthranilate . Anthranilic acid and its derivatives are important intermediates in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and perfumes. The acylation of the amino group of an anthranilate, as is the case here with the 2-methyl-3-nitrobenzoyl group, is a common strategy to build molecular complexity. N-acyl anthranilic acids and their esters are valuable precursors in various synthetic transformations. figshare.com

The presence of a nitroaromatic system adds another layer of chemical significance. Nitroaromatic compounds are a major class of industrial chemicals used in the synthesis of explosives, dyes, and pharmaceuticals. nih.gov The nitro group (-NO₂) is a strong electron-withdrawing group, which has several important consequences for the reactivity of the aromatic ring to which it is attached:

It deactivates the ring towards electrophilic aromatic substitution.

It activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.

The nitro group itself can be readily reduced to an amino group (-NH₂), providing a gateway to a wide array of other functional groups and molecular architectures. This transformation is a fundamental step in the synthesis of many aromatic amines.

The specific substitution pattern of the 2-methyl-3-nitrobenzoyl moiety likely influences the molecule's conformation and reactivity.

In academic research, complex organic molecules like this compound are typically investigated along several trajectories:

Development of Novel Synthetic Methodologies: The synthesis of such a molecule could be a target for showcasing a new or improved method for forming amide bonds or for performing selective reactions on substituted aromatic rings.

Medicinal Chemistry and Drug Discovery: Molecules with similar structures are often screened for biological activity. The combination of the N-acyl anthranilate core with a nitroaromatic group could be of interest for its potential interactions with biological targets.

Materials Science: The rigid structure and polar functional groups could impart interesting solid-state properties, such as liquid crystalline behavior or non-linear optical activity, making it a candidate for investigation in materials science.

Mechanistic Studies: The compound could be used as a model system to study reaction mechanisms, such as intramolecular interactions or the influence of substituent effects on reactivity.

While direct research on this compound is sparse, its structure places it at the intersection of these exciting research areas, making it a molecule of considerable theoretical interest.

Proposed Synthesis and Properties

Given the absence of specific literature, a plausible synthetic route and expected properties can be inferred from the chemistry of its constituent parts.

A common method for the synthesis of N-acyl anthranilates involves the acylation of an anthranilate ester. In this case, the reaction would be between methyl 2-aminobenzoate (B8764639) and 2-methyl-3-nitrobenzoyl chloride .

The reaction would likely be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The 2-methyl-3-nitrobenzoyl chloride can be prepared from the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid , by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.

Table 1: Potential Reactants for the Synthesis of this compound

ReactantFormulaMolar Mass ( g/mol )Role
Methyl 2-aminobenzoateC₈H₉NO₂151.16Amine component
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15Acid component precursor
Thionyl chlorideSOCl₂118.97Chlorinating agent
PyridineC₅H₅N79.10Base

The resulting compound, this compound, would be a solid at room temperature, likely with a melting point characteristic of a moderately large and polar organic molecule. Its solubility would be expected to be low in water but good in common organic solvents like dichloromethane (B109758), ethyl acetate, and acetone.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₆H₁₄N₂O₅
Molar Mass 314.29 g/mol
Appearance Likely a crystalline solid (e.g., off-white to yellow)
Solubility Insoluble in water; soluble in polar organic solvents
Key Spectroscopic Features - IR: Amide C=O and N-H stretches, Ester C=O stretch, Nitro N-O stretches- ¹H NMR: Aromatic protons, methyl protons, amide N-H proton- ¹³C NMR: Carbonyl carbons, aromatic carbons, methyl carbon

Potential Research Applications and Future Directions

The structure of this compound suggests several avenues for future research:

Precursor for Heterocyclic Synthesis: N-acyl anthranilates are well-known precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The nitro group could be reduced to an amine, which could then participate in cyclization reactions to form novel heterocyclic systems.

Probing Enzyme Active Sites: The molecule could be used as a ligand to study the binding pockets of enzymes, particularly those that recognize benzamide or benzoate structures.

Development of Novel Materials: The rigid, planar nature of the aromatic systems, combined with the potential for hydrogen bonding through the amide linkage, could lead to interesting self-assembly properties in the solid state, which is relevant for the development of new organic materials.

Properties

IUPAC Name

methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-11(7-5-9-14(10)18(21)22)15(19)17-13-8-4-3-6-12(13)16(20)23-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYFWAUKBZVQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate

Retrosynthetic Analysis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

A retrosynthetic analysis of the target molecule, this compound, logically commences with the disconnection of the central amide bond. This is a standard and effective strategy as numerous reliable methods exist for the formation of this functional group. This primary disconnection yields two key precursor molecules: methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate) and 2-methyl-3-nitrobenzoic acid .

Further deconstruction of these precursors is possible.

2-Methyl-3-nitrobenzoic acid can be conceptually synthesized from simpler starting materials. One pathway involves the selective oxidation of one methyl group of 3-nitro-o-xylene . chemicalbook.comgoogle.com An alternative route involves the regioselective nitration of 3-methylbenzoic acid (m-toluic acid). google.compatsnap.com

Methyl 2-aminobenzoate is commonly prepared via the esterification of anthranilic acid with methanol (B129727). chemicalbook.com Anthranilic acid itself can be synthesized from phthalic anhydride through a process involving the Hofmann rearrangement. google.comthieme-connect.com

This analysis highlights that the successful synthesis of the target compound depends on the strategic execution of amide bond formation and the efficient preparation of two key substituted benzene (B151609) derivatives.

Classical and Modern Approaches to the Amide Bond Formation in this compound

The formation of the amide linkage between the two primary synthons is the pivotal step in the synthesis of this compound. This can be achieved through several established methodologies.

Condensation Reactions Involving Methyl 2-Aminobenzoate Derivatives

Direct condensation, or coupling, of methyl 2-aminobenzoate with 2-methyl-3-nitrobenzoic acid is a common strategy for forming the amide bond. This reaction typically requires the activation of the carboxylic acid group of 2-methyl-3-nitrobenzoic acid to facilitate the nucleophilic attack by the amino group of methyl 2-aminobenzoate.

Modern peptide coupling reagents are widely employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily susceptible to aminolysis. While specific examples for this exact reaction are not detailed in the provided results, general principles of amide bond formation are well-established. For instance, electron-deficient amines can be efficiently coupled with a range of aryl acids using activating agents. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Full Name Activating Mechanism
DCC N,N'-Dicyclohexylcarbodiimide Forms an O-acylisourea intermediate
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride Forms a water-soluble O-acylisourea intermediate
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Forms an activated acyl-uronium salt

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an activated benzotriazolyl ester |

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Acylation Strategies with 2-Methyl-3-nitrobenzoyl Chloride

A more traditional and highly effective method for amide bond formation is the acylation of an amine with an acyl chloride. This two-step approach involves first converting the carboxylic acid into the more reactive acyl chloride, followed by its reaction with the amine.

Step 1: Formation of 2-Methyl-3-nitrobenzoyl Chloride 2-Methyl-3-nitrobenzoic acid can be converted to 2-methyl-3-nitrobenzoyl chloride by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used for this transformation, often with a catalytic amount of DMF. Oxalyl chloride ((COCl)₂) is another effective reagent.

Step 2: Acylation of Methyl 2-Aminobenzoate The resulting 2-methyl-3-nitrobenzoyl chloride is then reacted with methyl 2-aminobenzoate. This reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to scavenge the hydrogen chloride (HCl) byproduct. The base can be an aqueous solution of sodium hydroxide or an organic base like pyridine (B92270) or triethylamine in an aprotic solvent. This method is generally high-yielding and proceeds under mild conditions.

Nitration and Methylation Strategies on Precursors to this compound

The synthesis of the precursors themselves involves critical steps of electrophilic aromatic substitution to introduce the required nitro and methyl groups in the correct positions.

Regioselective Nitration in Methyl Benzoate (B1203000) and Substituted Toluene Systems

Achieving the correct substitution pattern on the aromatic rings requires careful control of regioselectivity during the nitration step.

The nitration of methyl benzoate serves as a classic example of electrophilic substitution on a deactivated ring. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate . orgsyn.orgrsc.org The reaction temperature is typically kept low (e.g., 5–15 °C) to prevent over-nitration and control the reaction rate. orgsyn.org

The synthesis of 2-methyl-3-nitrobenzoic acid presents a more complex regiochemical challenge. Direct nitration of 3-methylbenzoic acid (m-toluic acid) involves competing directing effects. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This leads to the formation of a mixture of isomers. However, specific conditions can favor the desired product. For example, reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) can achieve high conversion with selectivities for 2-nitro-3-methylbenzoic acid reported to be in the range of 75-87%. google.compatsnap.com

Table 2: Regioselectivity in the Nitration of m-Methylbenzoic Acid

Reactant Nitrating Agent Temperature (°C) Selectivity for 2-nitro-3-methylbenzoic acid (%) Reference
m-Methylbenzoic acid Nitric Acid -15 75.2 google.compatsnap.com
m-Methylbenzoic acid Nitric Acid -28 87.2 google.com

An alternative approach to avoid these selectivity issues is to start with a precursor that already has the desired substitution pattern, such as 3-nitro-o-xylene . The subsequent oxidation of one of the methyl groups to a carboxylic acid yields 2-methyl-3-nitrobenzoic acid. chemicalbook.comgoogle.com This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide with catalysts or simply oxygen from the air under specific conditions, offering a cleaner production method. chemicalbook.comgoogle.com

Introduction of Methyl Groups on Aromatic Scaffolds

While the syntheses discussed typically start with commercially available methylated precursors like 3-methylbenzoic acid or o-xylene, the introduction of methyl groups onto aromatic rings is a fundamental transformation in organic synthesis. The most common method is the Friedel-Crafts alkylation, where an alkyl halide (e.g., methyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, and it is generally ineffective on strongly deactivated rings, such as those containing a nitro or carboxyl group. Therefore, for the synthesis of the precursors to this compound, it is far more practical and efficient to begin with a substrate that already contains the necessary methyl group.

Exploration of Novel and High-Yielding Synthetic Routes for this compound

The creation of the central amide bond in this compound is the critical step in its synthesis. Traditional methods often involve activating the carboxylic acid group of 2-methyl-3-nitrobenzoic acid, typically by converting it into a more reactive species like an acyl chloride. This activated intermediate then readily reacts with methyl 2-aminobenzoate to form the final product.

However, recent advancements in organic synthesis have focused on developing more direct and efficient routes that avoid the need for stoichiometric activating agents. These novel approaches often rely on catalysts to facilitate the direct condensation of a carboxylic acid and an amine. This direct amidation is considered a more elegant and atom-economical strategy. acs.orgnih.gov

Several catalytic systems have been developed that show promise for this type of transformation:

Boron-Based Catalysts : Boronic acids and borate (B1201080) esters have emerged as effective catalysts and reagents for direct amide formation. acs.orgsciepub.com For instance, the reagent B(OCH2CF3)3 can effectively couple a wide range of carboxylic acids and amines under relatively mild conditions, often simplifying product purification. nih.gov

Transition Metal Catalysts : Various transition metal salts and complexes, particularly those based on titanium, zirconium, and iron, have been shown to catalyze direct amidation. core.ac.ukrsc.org Catalysts such as TiF4 and ZrCl4 can promote the dehydrative coupling of acids and amines, often in refluxing non-polar solvents. rsc.orgresearchgate.net These methods are attractive as they can proceed without harsh reagents.

The direct thermal formation of amides, sometimes assisted by microwave irradiation, represents another approach, though its substrate scope can be limited. acs.orgnih.gov For the synthesis of this compound, a high-yielding route would likely involve one of these catalytic direct amidation protocols, coupling 2-methyl-3-nitrobenzoic acid and methyl 2-aminobenzoate while minimizing intermediate steps and purification challenges.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influential in synthetic design. uniroma1.itnih.gov For a molecule like this compound, these principles can be applied to both the synthesis of its precursors and the final amide-forming reaction.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating what percentage of the atoms in the reactants are incorporated into the final desired product. nih.gov Amide bond formation has been specifically targeted for improvement due to the large amounts of waste generated by traditional methods. nih.gov

Conventional synthesis often involves activating a carboxylic acid with reagents like thionyl chloride or carbodiimides (e.g., DCC, EDC). ucl.ac.uk While effective, these methods suffer from poor atom economy because the activating reagents are consumed in stoichiometric amounts and generate significant chemical waste that must be separated and disposed of. ucl.ac.uk

Direct catalytic amidation, which couples the carboxylic acid and amine with the loss of only a water molecule, is a far superior approach in terms of atom economy. sciepub.com This minimizes waste and aligns with the goals of sustainable chemistry. The table below illustrates the theoretical atom economy for two different synthetic pathways to the target molecule.

Synthetic RouteReactantsTotal Reactant Mass (g/mol)Product Mass (g/mol)Theoretical Atom Economy (%)
Acyl Chloride Method2-methyl-3-nitrobenzoic acid + SOCl₂ + Methyl 2-aminobenzoate451.28314.2969.6%
Direct Catalytic Amidation2-methyl-3-nitrobenzoic acid + Methyl 2-aminobenzoate332.31314.2994.6%

Applying green chemistry principles extends to minimizing or eliminating hazardous solvents and utilizing catalytic rather than stoichiometric reagents. nih.gov

Solvent-Free Conditions: The ideal green reaction would proceed without any solvent. nih.gov Some amidation reactions can be performed under solvent-free conditions, for example, by heating a triturated mixture of the reactants, sometimes with the aid of a catalyst like boric acid. researchgate.netsemanticscholar.org Such methods reduce solvent waste, which is a major contributor to the environmental impact of chemical manufacturing. researchgate.net Transition metal-free and solvent-free methods for amide synthesis represent a significant advancement in this area. rsc.org

Catalytic Approaches: The use of catalysts is fundamental to green chemistry as it allows reactions to proceed with higher efficiency and under milder conditions, often replacing toxic stoichiometric reagents.

For Precursor Synthesis : Greener methods for preparing the precursors of the target molecule have been developed. For example, 2-methyl-3-nitrobenzoic acid can be synthesized by oxidizing 3-nitro-o-xylene using molecular oxygen from the air, a much cleaner oxidant than traditional reagents like nitric acid, which can generate significant waste and hazardous byproducts. google.comgoogle.com This reaction is often facilitated by a metal catalyst, such as a cobalt-based system. chemicalbook.com

For Esterification : The synthesis of the methyl benzoate precursor can be made greener by using recoverable solid acid catalysts, such as those based on zirconium and titanium, to replace corrosive and non-reusable liquid acids like sulfuric acid. mdpi.com

For Amidation : As discussed, a wide range of catalysts can facilitate the final amide bond formation. Boric acid is an inexpensive and environmentally benign catalyst for direct amidation. sciepub.com Heterogeneous catalysts, such as ZrCl₄ immobilized on a solid support like diatomite earth, offer the advantage of being easily recoverable and reusable, further reducing waste and cost. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its molecular framework, including the connectivity of atoms and their spatial relationships. Due to hindered rotation around the amide C-N bond, some benzanilide (B160483) derivatives can exist as a mixture of E/Z diastereoisomers, which may be observable as separate signals in the NMR spectra. researchgate.net

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for each proton in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl and amino groups. The methyl ester protons (O-CH₃) would likely appear as a sharp singlet around 3.9 ppm, while the methyl group on the benzoyl ring (Ar-CH₃) would also be a singlet, expected at a more upfield position, around 2.5 ppm. The amide proton (N-H) would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is typically observed in the range of 8.0 to 11.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the ester and amide groups are expected to be the most downfield, appearing in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbons of the ester and the aromatic methyl group would be found in the upfield region of the spectrum.

Analysis of the proton-proton coupling constants (J-values) in the high-resolution ¹H NMR spectrum would be crucial for determining the substitution patterns on the aromatic rings. For instance, ortho-coupled protons typically show coupling constants in the range of 7-9 Hz, meta-coupled protons in the range of 2-3 Hz, and para-coupling is often not resolved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H 8.0 - 11.0 -
Aromatic C-H 7.0 - 8.5 110 - 150
Ester O-CH₃ ~3.9 ~52
Aromatic C-CH₃ ~2.5 ~20
Amide C=O - 165 - 175
Ester C=O - 165 - 175
Aromatic C-NO₂ - >145

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the individual aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in establishing the connectivity between the two aromatic rings via the amide linkage and in confirming the positions of the substituents on each ring. For example, a correlation between the amide proton and the carbonyl carbon would be expected.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the key functional groups and offer insights into the molecular structure and bonding.

The FT-IR spectrum would be expected to show characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibrations of the ester and amide groups would likely appear as strong bands in the region of 1650-1750 cm⁻¹. The nitro group (NO₂) would exhibit two distinct stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹)
Amide N-H Stretch 3300 - 3400
Aromatic C-H Stretch >3000
Ester C=O Stretch 1720 - 1740
Amide C=O Stretch (Amide I) 1650 - 1680
Aromatic C=C Stretch 1450 - 1600
Nitro N=O Asymmetric Stretch 1520 - 1560
Nitro N=O Symmetric Stretch 1340 - 1380

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact molecular weight of a compound and, consequently, its molecular formula. For this compound (C₁₆H₁₄N₂O₅), the calculated monoisotopic mass is 314.0897 Da. HRMS would be expected to provide a measured mass with high accuracy (typically within 5 ppm), confirming this molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The resulting mass spectrum would not only show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, but also a series of fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. For benzanilides, characteristic fragmentation pathways often involve cleavage of the amide bond. nih.gov In the case of this compound, expected fragment ions could arise from:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the amide bond to form the 2-methyl-3-nitrobenzoyl cation and the methyl anthranilate radical cation, or vice versa.

Loss of the nitro group (-NO₂).

A "proximity effect" could lead to the loss of a substituent from the 2-position of one of the rings through cyclization to form a protonated 2-arylbenzoxazole. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. Chirality arises from the presence of a non-superimposable mirror image. For this compound, the molecule itself does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit a CD spectrum, and the determination of enantiomeric excess is not applicable.

Theoretical and Computational Chemistry Studies on Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

To generate the requested article, published research containing these specific computational chemistry studies on methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate would be required. Without such foundational data, any attempt to create the content would be speculative and would not meet the standards of scientific accuracy.

Non-Linear Optical (NLO) Properties Prediction

The molecule this compound possesses a benzanilide-type structure, which can be dissected into a donor part and an acceptor part, linked by an amide bridge. The 2-methyl-3-nitrobenzoyl group acts as the acceptor moiety due to the strong electron-withdrawing nature of the nitro group (-NO₂). The methyl 2-aminobenzoate (B8764639) part, conversely, can be considered the donor moiety, with the amino group (-NH) and the methyl group (-CH₃) acting as electron-donating groups. The delocalization of π-electrons across this donor-acceptor framework is expected to give rise to significant NLO properties.

Theoretical investigations into the NLO properties of various organic molecules are commonly performed using quantum chemical methods, such as Density Functional Theory (DFT). These calculations can provide valuable insights into the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For instance, studies on benzamide (B126) derivatives have demonstrated that substitutions on the aromatic rings can significantly influence the NLO properties. The presence of strong donor and acceptor groups enhances the first-order hyperpolarizability. Computational studies on similar benzanilide (B160483) structures often reveal that the charge transfer from the donor-substituted ring to the acceptor-substituted ring is a primary contributor to the large β values.

In the case of this compound, the nitro group is a powerful electron acceptor. The presence of a nitro group has been shown to significantly increase the hyperpolarizability in various organic molecules. nih.gov The methyl group, being an electron-donating group, further enhances the push-pull character of the molecule. The amino bridge (-NH-) facilitates the electronic communication between the two aromatic rings.

To provide a quantitative prediction, it is useful to compare the subject molecule with other compounds for which DFT calculations of NLO properties have been reported. The table below presents calculated NLO parameters for a selection of structurally related molecules, which can serve as a basis for estimating the properties of this compound. The calculations for these compounds were typically performed using the B3LYP functional with a 6-311++G(d,p) or similar basis set.

Table 1: Calculated NLO Properties of Structurally Related Molecules

Compound Dipole Moment (μ) (Debye) Polarizability (α) (esu) First-Order Hyperpolarizability (β) (esu)
o-Chlorobenzaldehyde 3.1243 - 155.86 x 10⁻³⁰
m-Chlorobenzaldehyde 1.8918 - 240.86 x 10⁻³⁰
p-Chlorobenzaldehyde 2.1276 - 820.22 x 10⁻³⁰
3-Aminosalicylic Acid (Monomer) - 13.86 x 10⁻²⁴ 4.21 x 10⁻³⁰

Data sourced from computational studies on related organic molecules. mdpi.comresearchgate.netnih.gov

Based on the analysis of its structural features and in comparison with the data for analogous compounds, it is predicted that this compound will exhibit a significant first-order hyperpolarizability. The combination of the strong electron-accepting nitro group with the electron-donating methyl and amino functionalities within a conjugated benzanilide framework creates a pronounced intramolecular charge transfer system, which is a prerequisite for a strong second-order NLO response. The specific values would require dedicated DFT calculations for this molecule.

Chemical Reactivity and Derivatization of Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate

Reactions at the Ester Functionality: Hydrolysis, Transesterification, and Aminolysis

The methyl ester group on the benzoate (B1203000) ring is a primary site for nucleophilic acyl substitution. These reactions allow for the modification of this functionality to produce carboxylic acids, different esters, or amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is effectively irreversible as the carboxylate salt is formed. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. The hydrolysis of various methyl benzoate derivatives has been shown to proceed efficiently under these conditions. chemspider.comresearchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process requiring heating the ester in the presence of a strong acid (e.g., sulfuric acid) and excess water. To drive the equilibrium towards the products, the methanol (B129727) by-product can be removed as it is formed.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the compound in ethanol (B145695) with a catalytic amount of acid would yield ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.

Aminolysis: The reaction of the methyl ester with an amine or ammonia (B1221849) can produce a new amide. This reaction is generally slower than hydrolysis and often requires heating. This would result in a molecule with two amide functionalities.

Table 1: Reactions at the Ester Functionality

Reaction Type Reagents Product Functional Group
Hydrolysis (Basic) NaOH (aq), Heat; then H₃O⁺ Carboxylic Acid
Hydrolysis (Acidic) H₃O⁺, Heat Carboxylic Acid
Transesterification R'OH, H⁺ or R'O⁻ catalyst New Ester (-COOR')
Aminolysis R'NH₂, Heat New Amide (-CONHR')

Reactions at the Amide Linkage: Hydrolysis and N-Alkylation/Acylation

The amide linkage connecting the two aromatic rings is significantly more stable and less reactive than the ester functionality due to resonance stabilization. uomustansiriyah.edu.iq However, it can undergo transformations under more forcing conditions.

Hydrolysis: Cleavage of the amide bond requires vigorous conditions, such as prolonged heating with concentrated acid or base. This reaction would break the molecule into its constituent precursors: methyl 2-aminobenzoate (B8764639) and 2-methyl-3-nitrobenzoic acid. Due to the presence of the more labile ester group, selective hydrolysis of the amide without affecting the ester is synthetically challenging. Typically, under these harsh conditions, the ester would also hydrolyze.

N-Alkylation/Acylation: The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophilic anion can then react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to yield N-substituted derivatives. This process transforms the secondary amide into a tertiary amide. The synthesis of various tertiary benzanilides demonstrates the feasibility of modifying the amide nitrogen. organic-chemistry.org

Transformations of the Nitro Group: Reduction to Amino, Hydrogenation, and Further Derivatization

The nitro group on the 2-methylbenzoyl ring is a key functional handle for introducing further diversity. It can be readily reduced to a primary amino group, which is a versatile precursor for numerous other transformations. The reduction of aromatic nitro compounds is a well-established and highly efficient process. wikipedia.org

Reduction to Amino Group: The conversion of the nitro group to an amine (yielding methyl 2-[(2-amino-3-methylbenzoyl)amino]benzoate) can be accomplished using several methods:

Catalytic Hydrogenation: This is a clean and often high-yielding method involving the use of hydrogen gas (H₂) with a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgsciencemadness.org This method is generally compatible with ester and amide functionalities.

Metal-Acid Systems: Classic methods involve the use of an active metal in an acidic medium, such as iron/HCl (or acetic acid), tin/HCl, or zinc/HCl. wikipedia.orgsciencemadness.org These reactions proceed via single electron transfers from the metal.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective for nitro group reduction, sometimes offering chemoselectivity in the presence of other reducible groups. sciencemadness.org

Further Derivatization of the Amino Group: Once formed, the new amino group can be further modified. For example, it can be acylated to form a new amide, alkylated, or undergo diazotization. Diazotization with nitrous acid (HNO₂) yields a diazonium salt, which is a valuable intermediate for introducing a wide variety of substituents onto the aromatic ring, including halogens (Sandmeyer reaction), hydroxyl, cyano, and hydrogen (deamination).

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Type Typical Conditions
H₂, Pd/C Catalytic Hydrogenation Methanol or Ethanol solvent, room temp. to moderate heat
H₂, Raney Ni Catalytic Hydrogenation Ethanol solvent, elevated temperature and pressure
Fe, HCl / Acetic Acid Metal/Acid Refluxing aqueous/alcoholic solution
Sn, HCl Metal/Acid Aqueous solution
Na₂S₂O₄ Chemical Reductant Aqueous or aqueous/organic mixture

Electrophilic Aromatic Substitution on the Benzoate and Nitrobenzoyl Rings

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents directly onto the aromatic rings. byjus.com The reactivity and regioselectivity (the position of substitution) are dictated by the electronic properties of the substituents already present on each ring. chegg.com

Benzoate Ring: This ring is substituted with the methyl ester group (-COOCH₃) and the benzamido group (-NHCOC₆H₄(CH₃)(NO₂)). The ester group is a deactivating, meta-directing group. In contrast, the amide nitrogen's lone pair donates electron density into the ring, making the -NHCO- group a powerful activating, ortho-, para-directing substituent. ijarsct.co.in The activating effect of the amide nitrogen generally overrides the deactivating effect of its adjacent carbonyl group. Therefore, the benzoate ring is considered activated, and electrophiles (e.g., Br⁺ in bromination, NO₂⁺ in nitration) are expected to add at the positions ortho and para to the amide linkage. chegg.comlibretexts.org

Nitrobenzoyl Ring: This ring is substituted with a nitro group (-NO₂), a methyl group (-CH₃), and the amide carbonyl (-CONH-). The nitro group and the amide carbonyl are both strong deactivating, meta-directing groups. The methyl group is a weak activating, ortho-, para-directing group. The combined effect of two strong deactivating groups makes this ring significantly less reactive towards electrophilic attack compared to the benzoate ring. quora.com Any substitution on this ring would be difficult and would likely occur at the positions ortho or para to the methyl group, avoiding the positions meta to the deactivators.

Given the substantial difference in reactivity, electrophilic aromatic substitution on methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is predicted to occur selectively on the more electron-rich benzoate ring.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Substituent Ring Electronic Effect Directing Influence
-NH-CO-R Benzoate Activating Ortho, Para
-COOCH₃ Benzoate Deactivating Meta
-NO₂ Nitrobenzoyl Deactivating Meta
-CH₃ Nitrobenzoyl Activating Ortho, Para
-CO-NH-R Nitrobenzoyl Deactivating Meta

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The parent compound, this compound, does not possess a suitable leaving group on either aromatic ring. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical conditions. However, if a derivative containing a halogen (e.g., fluorine or chlorine) were synthesized, particularly on the nitrobenzoyl ring, SNAr could become a viable reaction pathway for further modification. For instance, a chloro-derivative could potentially react with nucleophiles like amines or alkoxides to displace the chloride.

Synthesis of Structurally Modified Derivatives of this compound

The diverse reactivity of the functional groups within this compound provides multiple avenues for the synthesis of structurally modified derivatives. nih.govsigmaaldrich.com These synthetic strategies are crucial for exploring structure-activity relationships in medicinal chemistry and materials science. rsc.orgrsc.orgnih.gov

Key synthetic approaches to derivatives include:

Derivatization via Nitro Group Reduction: As detailed in section 5.3, reduction of the nitro group to an amine is a pivotal transformation. The resulting methyl 2-[(2-amino-3-methylbenzoyl)amino]benzoate is a versatile intermediate. The newly formed primary amine can be used as a handle to build heterocyclic rings, such as quinazolinones, through condensation with appropriate reagents.

Modification of the Ester Group: Hydrolysis of the methyl ester (section 5.1) yields the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents to generate a library of new amides or esters, respectively.

Substitution on the Aromatic Rings: Selective electrophilic substitution on the activated benzoate ring (section 5.4) can introduce substituents like halogens, nitro groups, or sulfonic acid groups. These groups can then be used for further modifications.

Synthesis from Modified Precursors: An alternative to modifying the parent compound is to synthesize derivatives by starting with modified precursors. The parent molecule is formed by the amide coupling of 2-methyl-3-nitrobenzoic acid and methyl 2-aminobenzoate. By using substituted versions of either of these starting materials, a wide array of derivatives can be systematically prepared. For example, using a halogenated methyl 2-aminobenzoate or a different alkyl-substituted 3-nitrobenzoic acid would directly yield the corresponding modified final product. This approach allows for planned and precise placement of desired functionalities. sigmaaldrich.com

Through the strategic application of these reactions, a large and diverse library of compounds based on the core structure of this compound can be generated for various scientific investigations.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for separating and purifying chemical compounds. The selection of a specific technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis and purity determination of non-volatile, thermally labile compounds like methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate. Due to the presence of the nitroaromatic chromophore, the compound is expected to exhibit strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly suitable and sensitive technique. rsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode for a molecule of this polarity. A stationary phase, typically a C18-silica column, is used in conjunction with a polar mobile phase. The separation is achieved by a gradient elution, where the mobile phase composition is varied over time to effectively resolve the main compound from any impurities or related substances. For structurally similar nitroaromatic compounds, established methods utilize a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as methanol (B129727) or acetonitrile). massbank.eunih.gov

Table 1: Representative HPLC Parameters for Analysis of Related Benzoate (B1203000) Compounds

Parameter Typical Value/Condition Rationale
Column C18 (e.g., Agilent ZORBAX SB-C18, Waters Atlantis C18), 250 x 4.6 mm, 5 µm Provides excellent separation for moderately polar to nonpolar compounds based on hydrophobic interactions. massbank.eunih.gov
Mobile Phase A 0.1% Formic Acid in Water or 0.01 M Ammonium Formate Provides protons for ionization in MS detection and controls pH for better peak shape. massbank.eunih.gov
Mobile Phase B Acetonitrile or Methanol Strong organic solvent to elute the compound of interest. massbank.eunih.gov
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities, improving resolution and reducing run time. massbank.eu
Flow Rate 0.4 - 1.0 mL/min Standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. nih.govresearchgate.net
Detection UV-Vis or Photodiode Array (PDA) Detector (e.g., at 275 nm) The nitrobenzoyl moiety provides strong UV absorbance for sensitive detection. researchgate.net

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Temperature control ensures reproducible retention times. |

This method allows for the determination of percentage purity and the quantification of the compound in research samples with high precision and accuracy. researchgate.net

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. However, GC is an invaluable tool for analyzing its potential precursors, synthetic intermediates, or certain volatile degradation products. For instance, a key starting material in the synthesis of structurally related compounds is methyl 2-methyl-3-nitrobenzoate. amazonaws.com This more volatile precursor is readily amenable to GC analysis.

In research contexts, GC can be used to monitor the consumption of starting materials or the emergence of volatile byproducts during a reaction. A sensitive GC method coupled with a mass spectrometer (GC-MS) has been developed and validated for detecting trace levels of methyl 2-methyl-3-nitrobenzoate and other related potential genotoxic impurities. amazonaws.com

Table 2: Typical GC Conditions for Analysis of a Related Precursor (Methyl 2-methyl-3-nitrobenzoate)

Parameter Typical Value/Condition Rationale
Column Fused Silica Capillary Column (e.g., SPB-1, 100% dimethyl polysiloxane) A nonpolar stationary phase that separates compounds primarily based on boiling point. amazonaws.com
Column Dimensions 30 m length x 0.25 mm internal diameter, 1.0 µm film thickness Standard dimensions providing high resolution for complex mixtures. amazonaws.com
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency. amazonaws.com
Injection Mode Split/Splitless Splitless mode is often used for trace analysis to ensure the entire sample reaches the column.
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 250°C) A programmed temperature increase is necessary to elute compounds with different boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general sensitivity for organic compounds, while MS provides structural information. amazonaws.com |

This approach, while not directly analyzing the final compound, is crucial for quality control during its synthesis.

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the benefits of both HPLC and GC, offering high efficiency, rapid analysis times, and a significant reduction in organic solvent consumption, aligning with green chemistry principles.

For a compound like this compound, SFC would be particularly useful for purity assessment and for preparative-scale isolation of the compound from reaction mixtures. It excels at separating complex mixtures and can be a powerful alternative to normal-phase HPLC. The technique is compatible with various detectors, including UV and Mass Spectrometry, providing both quantitative data and structural confirmation.

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation in complex matrices. rsc.orglcms.cz This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a tandem mass spectrometer. nih.gov For this compound, an LC-MS/MS method would likely employ electrospray ionization (ESI). massbank.eu

In a typical workflow, the compound is first separated from other components in the sample by the LC system. The eluent is then directed to the ESI source, where the analyte molecules are ionized, often by protonation to form the [M+H]+ ion. The first quadrupole of the mass spectrometer selects this specific precursor ion, which is then fragmented in a collision cell. The second quadrupole analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for quantification at very low levels, even in the presence of interfering substances. nih.gov In a non-clinical research context, this is critical for identifying potential metabolites in in vitro studies.

Table 3: Illustrative LC-MS/MS Parameters Based on a Structurally Similar Compound

Parameter Typical Value/Condition Rationale
Instrument LC-ESI-QTOF or Triple Quadrupole (QqQ) QTOF provides high-resolution mass accuracy for structural confirmation, while QqQ is optimal for quantification. massbank.eunih.gov
Ionization Mode ESI Positive ([M+H]+) The amide group is readily protonated. massbank.eu
Capillary Voltage ~4500 V Optimizes the formation of gas-phase ions. massbank.eu
Collision Energy 10-40 eV The energy used to fragment the precursor ion; optimized for the specific compound. massbank.eu
Desolvation Temp. ~200 °C Aids in the evaporation of the LC mobile phase. massbank.eu
Precursor Ion (Q1) m/z corresponding to [M+H]+ Isolates the ion of the target compound.

| Product Ion (Q3) | Specific fragment ions | Provides high selectivity for quantification and confirmation. |

As discussed previously, GC is best suited for analyzing volatile precursors or impurities related to this compound. When GC is coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool not just for separation but also for the definitive identification of these volatile compounds. amazonaws.com

Following separation on the GC column, the analytes enter the MS source, which typically uses Electron Impact (EI) ionization. EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a unique chemical "fingerprint." By comparing this fragmentation pattern to spectral libraries or by interpreting the fragmentation, the identity of a volatile impurity can be confirmed. For quantitative purposes, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific mass fragments characteristic of the target analyte are monitored, greatly enhancing sensitivity and selectivity. amazonaws.com For example, in the analysis of the related impurity methyl 2-methyl-3-nitrobenzoate, a key mass fragment monitored is m/z 178. amazonaws.com

Electrophoretic Methods for Separation of Isomers and Related Compounds

Capillary electrophoresis (CE) offers a high-resolution separation technique that is particularly well-suited for the analysis of charged or polar compounds, including isomers. nih.govwhitman.edu Capillary zone electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio. creative-proteomics.comnih.gov For the separation of isomers of this compound and its related compounds, CZE can be a valuable tool. nih.gov

The successful separation of positional isomers of aromatic compounds, such as benzoates and nitrophenols, has been demonstrated using CZE. nih.govresearchgate.net The key to separating isomers of this compound would be to optimize the background electrolyte (BGE). This includes adjusting the pH to induce a differential charge on the isomers, which may arise from subtle differences in their pKa values. Furthermore, the addition of modifiers to the BGE, such as cyclodextrins, can enhance separation by creating inclusion complexes with the isomers to varying extents, thereby altering their effective mobilities. nih.gov

Table 2: Potential Capillary Zone Electrophoresis (CZE) Parameters for Isomer Separation

Parameter Influence on Separation Typical Conditions for Aromatic Isomers
Background Electrolyte (BGE) Affects the charge of the analyte and the electroosmotic flow (EOF). Phosphate or borate (B1201080) buffers. nih.gov
pH Determines the degree of ionization of the analytes. nih.gov Adjusted to maximize the difference in charge between isomers.
Applied Voltage Influences migration time and separation efficiency. Typically in the range of 15-30 kV.
Capillary Dimensions Affects resolution and analysis time. Fused-silica capillaries with internal diameters of 50-75 µm.

| Additives (e.g., Cyclodextrins) | Can improve the resolution of isomers through differential complexation. nih.gov | α- and β-cyclodextrins are commonly used. nih.gov |

Spectrophotometric Approaches for Quantification (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a widely accessible and straightforward technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. polimi.it Aromatic compounds containing nitro groups and benzoyl moieties, such as this compound, are expected to exhibit strong UV absorbance, making this a suitable method for their quantification. scispace.com

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations of the pure compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) should be used for these measurements to ensure the highest sensitivity and to minimize deviations from linearity. The UV spectrum of the related compound methyl anthranilate shows absorption maxima around 218 nm and 334 nm, suggesting that the target compound will also absorb in the UV region. researchgate.netnih.gov

In some cases, to enhance sensitivity and selectivity, derivatization reactions can be employed to produce a colored product with a λmax in the visible region, where interference from other UV-absorbing compounds may be less pronounced. ekb.egresearchgate.net For instance, the nitro group could potentially be reduced to an amino group, which can then be diazotized and coupled with a chromogenic agent to form a highly colored azo dye. ekb.eg

Table 3: Hypothetical UV-Vis Spectrophotometric Data for Quantification

Concentration (µg/mL) Absorbance at λmax
1.0 0.152
2.5 0.380
5.0 0.761
7.5 1.142
10.0 1.523

Note: This table is illustrative and based on the principles of spectrophotometry. Actual values would need to be determined experimentally.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection and Mechanistic Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information at trace and even single-molecule levels. azooptics.commdpi.com It is particularly effective for the detection of aromatic and nitro-containing compounds. rsc.org SERS would be a powerful tool for the ultrasensitive detection of this compound, with detection limits potentially reaching the parts-per-billion (ppb) level or lower. nih.govnih.gov

The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. azooptics.com For this compound, the analysis would involve depositing the sample onto a SERS-active substrate. The resulting SERS spectrum would provide a unique vibrational fingerprint of the molecule, allowing for its specific identification.

Furthermore, SERS is a valuable tool for mechanistic studies. The enhancement of specific vibrational modes can provide insights into the orientation of the molecule on the metal surface and the nature of the molecule-surface interaction. A significant contribution to the SERS enhancement for nitroaromatic compounds is the charge-transfer (CT) mechanism, where an optically driven electronic transition occurs between the molecule and the SERS substrate. nih.govresearchgate.net By analyzing the SERS spectra, it is possible to probe the electronic effects of the methyl and nitro substituents on the interaction of the molecule with the surface. The ability of SERS to differentiate between positional isomers of nitro compounds has been demonstrated, which would be beneficial in the analysis of the target compound and its potential isomers. nih.govresearchgate.net

Table 4: Key Vibrational Modes of this compound Potentially Observable by SERS

Functional Group Expected Vibrational Mode Potential for Mechanistic Insight
**Nitro Group (NO₂) ** Symmetric and asymmetric stretching The intensity and position of these bands can indicate the strength of the interaction with the SERS substrate and involvement in charge-transfer processes. researchgate.net
Amide (C=O and N-H) Carbonyl stretching (Amide I) and N-H bending (Amide II) Changes in these bands can reveal the orientation of the amide linkage with respect to the surface.
Aromatic Rings (C-C) Ring stretching and breathing modes These modes provide a characteristic fingerprint of the molecule and can be used for isomer differentiation.

| Ester (C=O and C-O) | Carbonyl and C-O stretching | Can provide information about the conformation of the ester group. |

Applications of Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate As a Chemical Synthon and in Materials Science

Utilization as a Building Block in Multi-Step Organic Syntheses

The structure of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate makes it a valuable intermediate, or synthon, in multi-step organic syntheses. A plausible synthetic route to this compound would involve the acylation of methyl 2-aminobenzoate (B8764639) with 2-methyl-3-nitrobenzoyl chloride. The latter can be prepared from 2-methyl-3-nitrobenzoic acid.

Once synthesized, the compound offers several reactive sites for further transformations:

The Nitro Group: The nitro functionality can be readily reduced to an amine. This new amino group can then undergo a variety of reactions, such as diazotization followed by substitution, or acylation to introduce new functional moieties. This pathway is crucial for the synthesis of various heterocyclic compounds.

The Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. This allows for the extension of the molecular framework or for coupling to other molecules.

The Aromatic Rings: The benzene (B151609) rings can be subjected to electrophilic aromatic substitution reactions, although the positions of substitution would be directed by the existing activating and deactivating groups.

The Amide Bond: While generally stable, the amide bond can be cleaved under certain hydrolytic conditions, allowing for the separation of the two aromatic moieties if required.

These reactive handles make this compound a versatile precursor for the synthesis of a wide array of more complex organic molecules.

Role in the Preparation of Advanced Organic Materials

The unique combination of functional groups in this compound suggests its potential utility in the field of materials science.

Derivatives of anthranilic acid have been explored as monomers for the creation of functional polymers. Polyanthranilic acid and its copolymers are known for their solubility and electroactivity, which can be tailored by the presence of substituents. By modifying the structure of this compound, for instance by converting the ester to a carboxylic acid and the nitro group to an amine, a bifunctional monomer could be created. This monomer could then be used in polymerization reactions to produce novel polymers with specific properties. The rigid aromatic backbone of such a polymer would likely impart good thermal stability.

Intermediates for Non-Pharmaceutical Chemical Research

Beyond its potential in materials science, this compound can serve as a key intermediate in various areas of chemical research. Its structure is a scaffold that can be elaborated upon to synthesize a variety of compounds for screening in different applications. For example, N-benzoyl anthranilic acid derivatives have been investigated as inhibitors of certain enzymes. While this specific compound has not been studied in that context, its general structure is of interest in medicinal chemistry research for the development of new therapeutic agents.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The development of novel catalytic systems often relies on the design of specific ligands that can coordinate to a metal center and modulate its reactivity. Derivatives of this compound could be designed to act as such ligands. For instance, conversion of the ester to a carboxylic acid and the nitro group to an amine would create a molecule with multiple potential coordination sites (the carboxylate oxygen, the amide oxygen, and the new amine nitrogen). These sites could chelate to a metal ion, forming a stable complex. The electronic and steric properties of this ligand could be fine-tuned by further modification of the aromatic rings, potentially leading to the development of new catalysts for a range of organic transformations.

Environmental Implications of Synthetic Routes and Degradation Pathways Excluding Safety/toxicity Profiles

Analysis of Environmental Impact of Reagents and By-products in Synthesis

The synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, an amide, would logically proceed through the acylation of methyl 2-aminobenzoate (B8764639) with 2-methyl-3-nitrobenzoyl chloride. The environmental impact, therefore, stems from the synthesis of these precursors and the final coupling step.

The key precursors are typically synthesized using conventional methods that involve hazardous reagents and generate significant waste streams. The synthesis of the acyl chloride, for instance, starts with the nitration of m-toluic acid. This process traditionally uses a mixture of concentrated nitric acid and sulfuric acid, which are highly corrosive and can contribute to acid rain if released. orgsyn.orggoogle.com Subsequent conversion to the acid chloride often employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which are toxic and react with moisture to release corrosive hydrogen chloride gas. researchgate.net Solvents such as dichloromethane (B109758) are also commonly used, which are classified as volatile organic compounds (VOCs) and potential carcinogens. patsnap.com

The wastewater generated from these synthetic steps can contain residual acids, organic solvents, and inorganic salts, requiring extensive treatment before discharge. google.com Accidental release of these substances can lead to soil and water acidification and pose a threat to aquatic ecosystems.

Below is an interactive data table summarizing the environmental impact of common reagents and by-products.

Reagent/By-productChemical FormulaRole in SynthesisPrimary Environmental Concern
Reagents
Nitric AcidHNO₃Nitrating AgentCorrosive, potential for acid rain
Sulfuric AcidH₂SO₄Catalyst, Dehydrating AgentHighly corrosive, potential for acid rain
Thionyl ChlorideSOCl₂Chlorinating AgentToxic, corrosive, releases HCl gas
Methanol (B129727)CH₃OHReactant/SolventFlammable, toxic, VOC
DichloromethaneCH₂Cl₂SolventVolatile Organic Compound (VOC), suspected carcinogen
By-products
Nitrogen OxidesNOₓFrom nitrationAir pollutants, contribute to smog and acid rain
Sulfur DioxideSO₂From thionyl chloride useContributes to acid rain
Hydrogen ChlorideHClFrom chlorinationCorrosive gas, contributes to acid deposition
Inorganic Saltse.g., NaNO₃, Na₂SO₄From neutralizationCan increase water salinity, impacting aquatic life

Investigation of Biodegradation and Photodegradation Mechanisms of this compound in Environmental Matrices

Direct research on the environmental degradation of this compound is limited. However, its degradation pathways can be inferred from studies on structurally similar compounds, particularly nitrobenzoates and aromatic amines.

Biodegradation: Microbial degradation is a primary route for the breakdown of organic compounds in soil and water. For nitroaromatic compounds like the one , two main bacterial degradation pathways are recognized:

Oxidative Pathway : This pathway involves the enzymatic removal of the nitro group as nitrite (B80452) (NO₂⁻) without its initial reduction. frontiersin.org In a study on 2-nitrobenzoate, Arthrobacter sp. was found to use a monooxygenase to convert the compound into salicylate (B1505791) and nitrite. frontiersin.org The resulting catechol or salicylate intermediates are then funneled into central metabolic pathways and undergo ring cleavage, eventually leading to mineralization (conversion to CO₂, water, and mineral salts). frontiersin.orgnih.gov

Reductive Pathway : This is a more common route where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally an amino group (-NH₂). frontiersin.org This process can occur under both aerobic and anaerobic conditions. The resulting aromatic amine may be more or less toxic and persistent than the parent compound and can undergo further degradation.

The ester and amide linkages in this compound are also susceptible to microbial hydrolysis by esterase and amidase enzymes, breaking the molecule into methyl 2-aminobenzoate and 2-methyl-3-nitrobenzoic acid, which would then be degraded individually.

Photodegradation: Photodegradation involves the breakdown of a chemical by light energy, particularly UV radiation from sunlight. In aqueous environments, aromatic compounds can be degraded through direct photolysis or indirect photolysis. Indirect photolysis is often mediated by photosensitizing agents naturally present in water (like humic acids) or by photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.gov

Studies on the photodegradation of dyes with similar benzoic acid structures, such as methyl-red and methyl orange, show that UV irradiation in the presence of a catalyst generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH). nih.govmdpi.com These radicals attack the aromatic ring and the azo group in dyes, leading to decolorization and gradual breakdown into smaller organic molecules, and ultimately, mineralization. mdpi.comresearchgate.net A similar mechanism is expected for this compound, where ROS would attack the aromatic rings and the amide bond, initiating its decomposition.

The following table outlines potential degradation products based on analogous compounds.

Degradation PathwayKey MechanismPotential Intermediates
Biodegradation Oxidative (Monooxygenase)2-methyl-3-hydroxybenzoic acid, Catechol derivatives
Reductive (Nitroreductase)Methyl 2-[(2-methyl-3-aminobenzoyl)amino]benzoate
Hydrolytic (Esterase/Amidase)2-methyl-3-nitrobenzoic acid, Methyl 2-aminobenzoate
Photodegradation Indirect Photolysis (ROS attack)Hydroxylated aromatic derivatives, smaller organic acids

Strategies for Sustainable Synthesis and Waste Management

Adopting green chemistry principles can significantly reduce the environmental impact of synthesizing this compound. aarf.asia

Sustainable Synthesis: The goal is to replace hazardous reagents, reduce waste, and improve energy efficiency. wjpmr.comjddhs.com

Greener Solvents and Reagents : Replacing volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids can minimize air pollution. jddhs.com For nitration, solid acid catalysts could potentially replace the corrosive mixture of sulfuric and nitric acids.

Catalysis : The use of catalysts, especially biocatalysts (enzymes), can lead to highly selective reactions under mild conditions, reducing energy consumption and by-product formation. jddhs.com

Process Intensification : Techniques like microwave-assisted synthesis and continuous flow processing can drastically reduce reaction times and energy usage, while also improving safety and control over the reaction. rsc.org

One-Pot Synthesis : Combining multiple reaction steps into a single procedure, known as a one-pot synthesis, avoids the need to isolate and purify intermediate compounds. This reduces the use of solvents and energy, and minimizes waste generation. rsc.org

Waste Management: Effective waste management focuses on preventing waste at the source and treating unavoidable waste streams.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. aarf.asia

Recycling : Recovering and reusing solvents and catalysts can significantly reduce both cost and environmental impact.

Waste Treatment : Acidic and basic waste streams should be neutralized before discharge. For organic waste, bioremediation using microorganisms capable of degrading nitroaromatic compounds presents a sustainable treatment option. frontiersin.org

This table summarizes key strategies for a more sustainable approach.

StrategyGreen Chemistry PrincipleEnvironmental Benefit
Use of Water/Supercritical CO₂Safer Solvents & AuxiliariesReduced VOC emissions and toxicity
Solid Acid CatalystsCatalysisAvoids corrosive liquid acids, easier separation
Microwave/Flow ChemistryDesign for Energy EfficiencyReduced energy consumption and reaction time
One-Pot ReactionsWaste PreventionMinimized solvent use and waste from intermediate purification
Bioremediation of WasteDesign for DegradationUse of natural processes to treat hazardous organic waste

Future Research Directions and Unexplored Avenues for Methyl 2 2 Methyl 3 Nitrobenzoyl Amino Benzoate

Expanding the Scope of Derivatization and Functionalization Reactions

The core benzanilide (B160483) structure of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a prime candidate for a variety of derivatization and functionalization reactions, which could lead to a library of novel compounds with potentially enhanced or entirely new properties. A significant avenue for exploration is the direct functionalization of C–H bonds, a strategy that has emerged as a powerful tool in organic synthesis for its atom and step economy. researchgate.net

Future research could focus on transition-metal-catalyzed C–H functionalization, which has been successfully applied to other benzanilide derivatives. rsc.org For instance, palladium(II) or ruthenium(II) catalysts could be employed to introduce hydroxyl groups regioselectively onto the aromatic rings. rsc.orgwebsite-files.com The existing methyl and nitro substituents on the benzoyl ring, and the methyl ester on the benzoate (B1203000) ring, would likely exert significant steric and electronic influences, presenting a fascinating challenge in controlling the regioselectivity of these reactions. website-files.com Computational studies could be conducted beforehand to predict the most likely sites of functionalization.

Beyond hydroxylation, other C-H activation strategies could be explored, such as amidation, alkenylation, or arylation, to build more complex molecular architectures. researchgate.net Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amine group would yield a new derivative, methyl 2-[(3-amino-2-methylbenzoyl)amino]benzoate, opening up possibilities for subsequent reactions like diazotization or acylation to create a diverse array of compounds. googleapis.com Similarly, the ester group could be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding the accessible chemical space. rsc.org

A systematic exploration of these reactions could be structured as follows:

Reaction Type Target Moiety Potential Reagents/Catalysts Expected Outcome
C-H HydroxylationAromatic RingsPd(II) or Ru(II) catalysts, K2S2O8Introduction of hydroxyl groups, creating phenolic derivatives. website-files.com
C-H AmidationAromatic RingsRuthenium catalystsFormation of new C-N bonds for complex molecule synthesis. researchgate.net
Nitro ReductionNitro GroupMetal catalysts (e.g., Fe, Zn) and acidConversion of the nitro group to a primary amine. googleapis.com
Ester HydrolysisMethyl EsterAcid or base catalysisConversion of the ester to a carboxylic acid.

This diversity-oriented synthesis approach could rapidly generate a library of novel benzanilides for screening in various applications, from materials science to medicinal chemistry. rsc.org

Application of Machine Learning and AI in Predicting Reactivity and Properties

A potential application of AI could involve generating a virtual library of derivatives and then using ML models to screen them for desired properties, as illustrated in the table below.

Property Category Specific Property to Predict Potential Application
PhysicochemicalSolubility, LogP, Melting PointFormulation, materials design. mdpi.com
Pharmacokinetic (ADME)Absorption, Distribution, Metabolism, ExcretionEarly-stage drug discovery. mdpi.com
ToxicologicalAcute toxicity, MutagenicitySafety assessment. mdpi.com
Biological ActivityBinding affinity to specific protein targetsTherapeutic agent development. mdpi.com

Development of Novel Analytical Techniques for Structural and Quantitative Analysis

As new derivatives of this compound are synthesized, the need for robust and sophisticated analytical techniques for their characterization and quantification becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable, future research could focus on developing novel and more efficient analytical workflows. ijpsjournal.comonlineorganicchemistrytutor.com

The hyphenation of separation techniques like High-Performance Liquid Chromatography (HPLC) with advanced detection methods is a particularly promising area. nih.gov Techniques such as LC-NMR and LC-MS allow for the direct structural elucidation of compounds within complex mixtures, which would be invaluable for analyzing the products of derivatization reactions. ijpsjournal.comnih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the unambiguous determination of molecular formulas. ijpsjournal.com

For trace-level analysis, such as monitoring the compound or its metabolites in biological or environmental samples, highly sensitive methods would need to be developed. This could involve chemical derivatization to introduce a readily ionizable group, enhancing detection by LC-MS. rsc.org Another area of development is in the realm of Green Analytical Chemistry, which focuses on creating methods that are more environmentally friendly. mdpi.com This could involve using greener solvents like water or supercritical fluids in chromatographic separations, or developing solvent-free microextraction techniques. mdpi.com

A comparison of potential analytical approaches highlights the trade-offs and specific applications for each:

Analytical Technique Primary Use Advantages Future Development Focus
1D/2D NMRStructural ElucidationProvides detailed information on molecular connectivity. ijpsjournal.comCoupling with separation techniques (LC-NMR). nih.gov
LC-HRMSIdentification & QuantificationHigh sensitivity and specificity; exact mass determination. ijpsjournal.comrsc.orgDevelopment of derivatization methods for enhanced sensitivity. rsc.org
Green Chromatography (e.g., SFC, Micellar HPLC)Separation & AnalysisReduced use of hazardous organic solvents. mdpi.comMethod development for benzanilide class compounds.
Solid-Phase Microextraction (SPME)-GC-MSTrace AnalysisSolvent-free, high sensitivity for volatile derivatives. mdpi.comExploring derivatization to increase volatility.

The development of these tailored analytical methods will be crucial for supporting the synthesis and application-driven research on this class of compounds.

Exploring Supramolecular Chemistry with this compound Scaffolds

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a fascinating avenue for exploring the potential of this compound as a building block for complex, self-assembling systems. The benzanilide core is known to participate in strong hydrogen bonding through its amide (NH) and carbonyl (C=O) groups. smolecule.com

The specific structure of this compound provides multiple sites for directed non-covalent interactions. The amide linkage can act as both a hydrogen bond donor and acceptor, promoting the formation of chains or sheets. smolecule.comresearchgate.net Additionally, the nitro group and the methyl ester group introduce polar functionalities that can participate in dipole-dipole interactions or act as hydrogen bond acceptors. The aromatic rings are also capable of engaging in π–π stacking interactions. researchgate.net

Future research could investigate how this molecule self-assembles in the solid state or in solution. By systematically modifying the peripheral functional groups (as discussed in section 9.1), it may be possible to control the resulting supramolecular architecture, leading to the design of new materials with tailored properties, such as liquid crystals or porous organic frameworks. The study of its ability to form inclusion complexes with other molecules could also be a fruitful area of investigation. smolecule.com

Investigating Solid-State Properties and Polymorphism

The arrangement of molecules in a crystal lattice can have a profound impact on the physical properties of a material, including its melting point, solubility, and stability. The phenomenon where a single compound can exist in multiple crystalline forms is known as polymorphism. For compounds intended for use in pharmaceuticals or materials science, a thorough understanding of their solid-state properties and potential polymorphism is critical.

To date, the solid-state chemistry of this compound is largely unexplored. Future research should focus on growing single crystals suitable for X-ray diffraction to determine its precise three-dimensional molecular structure and crystal packing. researchgate.net This would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern its supramolecular assembly. researchgate.net

Furthermore, a systematic screening for polymorphs should be undertaken by crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each identified polymorph would then need to be fully characterized using techniques such as Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD). researchgate.net

Solid-State Property Analytical Technique Information Gained
Crystal StructureSingle-Crystal X-ray Diffraction3D molecular conformation and packing, intermolecular interactions. researchgate.net
Polymorphic FormsPowder X-ray Diffraction (PXRD)Fingerprinting different crystalline forms.
Thermal BehaviorDifferential Scanning Calorimetry (DSC)Melting points, phase transitions, enthalpies of fusion. researchgate.net
Thermal StabilityThermogravimetric Analysis (TGA)Decomposition temperature and profile.

Understanding the solid-state landscape of this compound is a crucial step toward its potential development for any practical application where the solid form is utilized.

Q & A

Q. What synthetic methodologies are optimal for preparing methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Esterification : React 2-aminobenzoic acid with methanol under acid catalysis to form methyl 2-aminobenzoate.

Amidation : Couple the intermediate with 2-methyl-3-nitrobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous conditions.
Characterization :

  • NMR : Confirm ester (δ 3.8–3.9 ppm for methyl) and amide (δ 8.0–8.5 ppm for CONH) linkages.
  • IR : Look for ester C=O (~1720 cm⁻¹) and amide C=O (~1660 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths/angles and nitro-group orientation .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer :
  • Use PLATON (Spek, 2009) to check for missed symmetry, solvent accessibility, and hydrogen-bonding networks .
  • Cross-validate with Mercury CSD for packing analysis and void visualization to confirm steric feasibility of the nitro and methyl substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental NMR data and predicted chemical shifts?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian or ORCA) to optimize the molecular geometry and simulate NMR shifts. Compare with experimental data.
  • Use Cambridge Structural Database (CSD) to identify similar nitrobenzoyl-amino benzoate structures and analyze substituent effects on chemical shifts .
  • If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR or NOE experiments.

Q. What strategies are effective in analyzing the steric and electronic effects of the 3-nitro and 2-methyl groups on molecular conformation?

  • Methodological Answer :
  • X-ray crystallography : Determine torsion angles between the benzoyl and benzoate moieties to assess steric hindrance .
  • Hirshfeld surface analysis (via CrystalExplorer): Quantify intermolecular interactions (e.g., C-H···O nitro contacts) influencing packing .
  • Electrostatic potential maps : Generate using Multiwfn to visualize electron-deficient regions near the nitro group, guiding reactivity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.